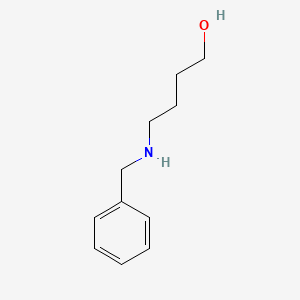

4-Benzylamino-1-butanol

Overview

Description

4-Benzylamino-1-butanol: is an organic compound with the molecular formula C11H17NO . It is a derivative of butanol, where the hydrogen atom on the fourth carbon is replaced by a benzylamino group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylamino-1-butanol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutanol with benzylamine under basic conditions. The reaction typically proceeds as follows:

Reactants: 4-chlorobutanol and benzylamine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylamino-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base

Major Products Formed:

Oxidation: 4-Benzylamino-1-butanone.

Reduction: 4-Benzylamino-1-butylamine.

Substitution: 4-Benzylamino-1-chlorobutane

Scientific Research Applications

Medicinal Chemistry

4-Benzylamino-1-butanol has been identified as a significant intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

-

Case Study: Antihypertensive Agents

Research indicates that derivatives of this compound exhibit potential as antihypertensive agents. For instance, modifications to the amine and hydroxyl groups can yield compounds with improved efficacy against hypertension . -

Drug Development

This compound serves as a precursor for synthesizing beta-blockers and other cardiovascular drugs. The ability to manipulate its structure facilitates the development of new medications targeting cardiovascular diseases .

Polymer Science

In polymer chemistry, this compound acts as a building block for synthesizing biodegradable polymers.

- Case Study: Biodegradable Polymers

The compound has been utilized in the production of polyurethanes that are designed for drug delivery systems. These polymers can be engineered to degrade under physiological conditions, releasing therapeutic agents in a controlled manner .

Biochemical Applications

This compound is also studied for its role in biochemical pathways and microbial processes.

- Microbial Production

Recent studies have demonstrated the microbial production of 4-amino-1-butanol from glucose using genetically modified strains of Corynebacterium glutamicum. This process highlights its potential application in sustainable bioproduction methods for amino alcohols .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial applications, focusing on efficiency and yield.

- Synthetic Methods

Various synthetic routes have been developed, including catalytic processes that enhance yield while minimizing environmental impact. One notable method involves using tetrahydrofuran as a raw material under specific catalytic conditions to produce high-purity this compound .

Data Table: Comparative Applications

Mechanism of Action

The mechanism of action of 4-Benzylamino-1-butanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The benzylamino group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

4-Amino-1-butanol: Similar structure but lacks the benzyl group.

4-Benzylamino-2-butanol: Similar structure but with an additional hydroxyl group on the second carbon.

4-Benzylamino-1-chlorobutane: Similar structure but with a chlorine atom instead of the hydroxyl group

Uniqueness: 4-Benzylamino-1-butanol is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

4-Benzylamino-1-butanol (C11H17NO) is an organic compound characterized by a butanol backbone with a benzylamino group at the fourth carbon position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's ability to inhibit the growth of these pathogens suggests potential applications in treating infections and developing antimicrobial agents .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting its potential use in managing inflammatory conditions .

4. Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems and ability to modulate neuronal signaling pathways are areas of ongoing investigation .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, revealing zones of inhibition comparable to standard antibiotics. This study underscores the potential of this compound as a lead compound for antibiotic development.

Table: Biological Activities of this compound

| Biological Activity | Assay Method | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion | Effective against S. aureus and E. coli |

| Antioxidant | DPPH scavenging | Significant radical scavenging activity |

| Anti-inflammatory | In vitro cytokine assays | Reduced levels of inflammatory cytokines |

| Neuroprotective | Neuronal cell viability assays | Improved cell survival under oxidative stress |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reductive amination of benzylamine with butyric aldehyde.

- Alkylation reactions involving suitable precursors.

These synthetic routes highlight the versatility of this compound in organic synthesis.

Applications

Due to its biological activities, this compound finds applications in various fields:

- Pharmaceuticals : Potential use in developing new antimicrobial and anti-inflammatory drugs.

- Cosmetics : Utilized for its antioxidant properties in skincare formulations.

- Agriculture : Investigated as a natural pesticide due to its antimicrobial effects.

Properties

IUPAC Name |

4-(benzylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365162 | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-63-1 | |

| Record name | 4-[(Phenylmethyl)amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylamino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.